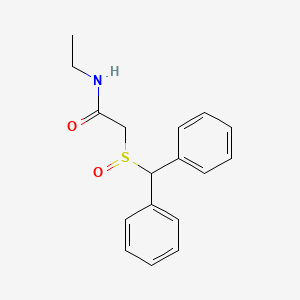![molecular formula C7H11N5O3 B14351087 [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea: is a complex organic compound characterized by its unique structure, which includes hydroxyimino groups and a cyclohexylidene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyimino groups are oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyimino groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea exerts its effects involves interactions with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with target proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with key enzymes and receptors.
Comparaison Avec Des Composés Similaires
Cyclohexanone oxime: Shares the hydroxyimino group but lacks the urea moiety.
Cyclohexylidene derivatives: Similar core structure but different functional groups.
Uniqueness: The presence of both hydroxyimino and urea groups in [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea makes it unique, providing a combination of properties not found in similar compounds. This uniqueness contributes to its diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C7H11N5O3 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C7H11N5O3/c8-7(13)10-9-6-4(11-14)2-1-3-5(6)12-15/h14-15H,1-3H2,(H3,8,10,13)/b9-6?,11-4+,12-5? |
Clé InChI |
BKGWSYQGSKMFCO-SQTLECQCSA-N |
SMILES isomérique |
C1CC(=NO)C(=NNC(=O)N)/C(=N/O)/C1 |
SMILES canonique |
C1CC(=NO)C(=NNC(=O)N)C(=NO)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
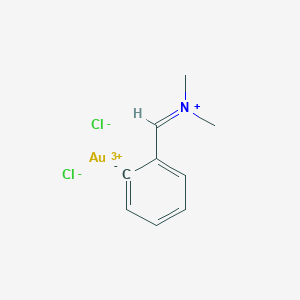

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
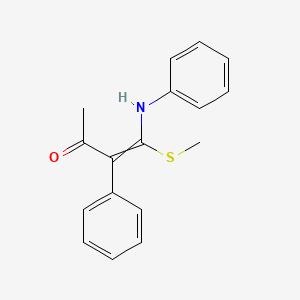

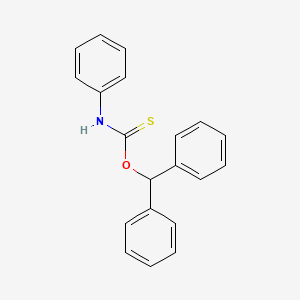
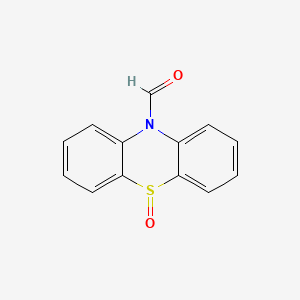
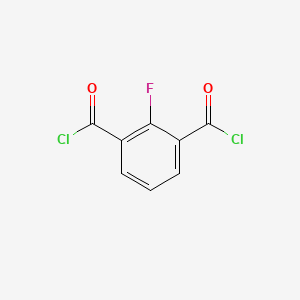
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
